molecular formula C12H8ClF3N2O2S B6630631 N-(3-chloropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide

N-(3-chloropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide

Numéro de catalogue B6630631
Poids moléculaire: 336.72 g/mol
Clé InChI: XYYJPUXVKYYXQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies, and there is ongoing research to evaluate its efficacy in clinical trials.

Mécanisme D'action

TAK-659 works by inhibiting the activity of several signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that is involved in the survival and proliferation of B-cells. By inhibiting BTK activity, TAK-659 can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting BTK activity, this compound can also inhibit the activity of other signaling pathways that are involved in cancer cell growth and survival. TAK-659 has also been shown to have anti-inflammatory effects, which may be beneficial in treating certain types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using TAK-659 in lab experiments is that it has shown promising results in preclinical studies, suggesting that it may be an effective treatment for certain types of cancer. However, one limitation of using this compound is that it may not be effective in all types of cancer, and further research is needed to evaluate its efficacy in clinical trials.

Orientations Futures

There are several future directions for research on TAK-659. One area of focus is evaluating its efficacy in clinical trials for the treatment of various types of cancer. Additionally, researchers may explore the use of TAK-659 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, researchers may also investigate the potential use of TAK-659 in other disease areas, such as autoimmune disorders.

Méthodes De Synthèse

TAK-659 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-chloropyridine-2-carboxylic acid with thionyl chloride to form 3-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with 3-(trifluoromethyl)benzenesulfonamide to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential use in treating various types of cancer, including B-cell malignancies and solid tumors. Preclinical studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Propriétés

IUPAC Name

N-(3-chloropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2S/c13-10-5-2-6-17-11(10)18-21(19,20)9-4-1-3-8(7-9)12(14,15)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYJPUXVKYYXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.